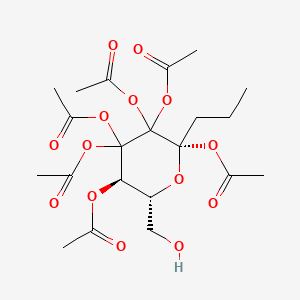![molecular formula C21H25N5O3S B1194893 N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)
N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Synthesis of o-Sulfamidotriazobenzenes : This compound is involved in the synthesis of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, highlighting its role in organic chemistry and the creation of new molecules with potential applications in various fields including materials science and pharmaceuticals (Katritzky et al., 2007).
Investigation as an Acetylcholinesterase Inhibitor : The compound has been synthesized and evaluated as an in vivo radioligand for acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This demonstrates its potential use in neurological research and drug development (Brown-Proctor et al., 1999).
Development of Soluble Fluorinated Polyamides : Research on new diamines containing pyridine and trifluoromethylphenyl groups, including this compound, has led to the creation of fluorinated polyamides with applications in materials science, highlighting its utility in developing new polymers with specific properties (Liu et al., 2013).
Synthesis of Hypoglycemic Benzoic Acid Derivatives : This compound has been part of studies focusing on the synthesis and structure-activity relationships of hypoglycemic benzoic acid derivatives. These studies have implications for diabetes treatment and the development of new medications (Grell et al., 1998).
Evaluation of 1,3,4-Oxadiazole Bearing Compounds : In the field of biochemistry, it has been used in the synthesis and biological evaluation of 1,3,4-oxadiazole bearing compounds, which are important due to their biological activities. This research contributes to the development of new chemical entities for pharmaceutical applications (Khalid et al., 2016).
Study of Oxidative Metabolism in Novel Antidepressants : This compound has been used in the study of the metabolism of novel antidepressants, contributing to understanding how these drugs are processed in the body, which is crucial for drug safety and efficacy (Hvenegaard et al., 2012).
Development of Glycine Transporter-1 Inhibitors : Research on this compound has led to the development of inhibitors of glycine transporter-1, with potential implications in neurological disorders and the development of new therapeutic agents (Cioffi et al., 2016).
Synthesis of Stereoregular and Optically Active Polyamides : This compound is involved in the preparation of optically active polyamides, indicating its role in advanced materials science and the development of new polymers with specific optical properties (Overberger et al., 1986).
Propiedades
Nombre del producto |
N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide |
|---|---|
Fórmula molecular |
C21H25N5O3S |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[4-(5-methylbenzotriazol-1-yl)piperidin-1-yl]sulfonylbenzamide |
InChI |
InChI=1S/C21H25N5O3S/c1-15-4-9-20-19(14-15)22-23-26(20)17-10-12-25(13-11-17)30(28,29)18-7-5-16(6-8-18)21(27)24(2)3/h4-9,14,17H,10-13H2,1-3H3 |
Clave InChI |
CJJHMSWSJNGSFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(N=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)N(C)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(N=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)N(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-methyl-8-azabicyclo[3.2.1]oct-3-ene-4-carboxylate](/img/structure/B1194810.png)

![1-[(5-Aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione](/img/structure/B1194815.png)
![(2S,5S,8R,10S,11R)-9,10,18-Trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1194816.png)

![3-[4-(3-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1194820.png)







